molecular formula C29H33N5O6S2 B2736128 4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide CAS No. 396724-88-2

4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide

Cat. No.: B2736128
CAS No.: 396724-88-2
M. Wt: 611.73
InChI Key: VJRHXHZAVINULR-UHFFFAOYSA-N
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Description

4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide is a useful research compound. Its molecular formula is C29H33N5O6S2 and its molecular weight is 611.73. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Carboxamides as Potential Antipsychotic Agents

Heterocyclic analogues of 1192U90, including various carboxamides, were synthesized and evaluated for potential antipsychotic activities. These compounds were assessed for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, and their efficacy in vivo was also tested. Notably, some derivatives exhibited potent activities comparable to established compounds, suggesting their potential as antipsychotic agents with minimized extrapyramidal side effects (Norman et al., 1996).

Synthesis and Evaluation of Benzamide Derivatives

A series of benzamide derivatives, including 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine, were synthesized and their structures confirmed through various analytical techniques. These compounds were explored for their potential anti-fatigue effects in weight-loaded forced swimming mice. The results indicated enhanced swimming endurance, suggesting the compounds' utility in studying mechanisms of fatigue and potentially mitigating it (Wu et al., 2014).

Discovery of G Protein-Biased Dopaminergics

Research into 1,4-disubstituted aromatic piperazines, including the exploration of pyrazolo[1,5-a]pyridine heterocyclic appendages, led to the discovery of high-affinity dopamine receptor partial agonists. These compounds demonstrated a preference for activating G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential as novel therapeutics for psychiatric conditions (Möller et al., 2017).

Antimicrobial Activity of Pyridine Derivatives

New pyridine derivatives were synthesized and screened for their antibacterial and antifungal activities. These compounds exhibited variable and significant activity against various strains of bacteria and fungi, underscoring their potential as antimicrobial agents. The study showcases the importance of synthesizing and evaluating novel compounds for addressing microbial resistance (Patel & Agravat, 2011).

Properties

IUPAC Name

4-piperidin-1-ylsulfonyl-N-[3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]pyridin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N5O6S2/c35-28(22-7-11-24(12-8-22)41(37,38)33-17-3-1-4-18-33)31-26-15-16-30-21-27(26)32-29(36)23-9-13-25(14-10-23)42(39,40)34-19-5-2-6-20-34/h7-16,21H,1-6,17-20H2,(H,32,36)(H,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRHXHZAVINULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=NC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.